7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family This compound is characterized by the presence of bromine, ethyl, and fluorine substituents on its pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one with bromine and fluorine sources in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its biological activity.
Material Sciences: The compound is used in the development of advanced materials with specific properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine and fluorine substituents.
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the ethyl and fluorine substituents.
9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine and ethyl substituents.
Uniqueness
7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of all three substituents (bromine, ethyl, and fluorine) on its core structure. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H8BrFN2O |
---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
7-bromo-2-ethyl-9-fluoropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8BrFN2O/c1-2-7-4-9(15)14-5-6(11)3-8(12)10(14)13-7/h3-5H,2H2,1H3 |
InChI Key |
MFTHBGVKHKRMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C=C(C=C(C2=N1)F)Br |
Origin of Product |
United States |
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